molecular formula C14H13N3OS3 B2862361 1-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1251574-83-0

1-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2862361
CAS No.: 1251574-83-0
M. Wt: 335.46
InChI Key: WJPUDIXPQUFJNS-UHFFFAOYSA-N
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Description

1-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a benzothiazole-urea hybrid compound characterized by a benzo[d]thiazole core substituted with a methylthio (-SCH₃) group at the 4-position and a urea linker connected to a thiophen-2-ylmethyl moiety. The methylthio group enhances lipophilicity and electron-withdrawing properties, which may improve membrane permeability and binding affinity to biological targets. The thiophene moiety contributes aromatic interactions and metabolic stability, common in bioactive molecules targeting bacterial or fungal pathogens .

Properties

IUPAC Name

1-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS3/c1-19-10-5-2-6-11-12(10)16-14(21-11)17-13(18)15-8-9-4-3-7-20-9/h2-7H,8H2,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPUDIXPQUFJNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea typically involves the reaction of 2-aminobenzothiazole with thiophen-2-ylmethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified using column chromatography to obtain the desired compound in high yield .

Chemical Reactions Analysis

1-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as neuronal nitric oxide synthase (nNOS), which plays a role in oxidative and nitrosative stress associated with neurological disorders . By inhibiting nNOS, the compound can reduce the production of reactive nitrogen species, thereby exerting neuroprotective effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance enzyme inhibition (e.g., FabK) and antibacterial potency .
  • Hydrophilic substituents (e.g., piperazine in ) may improve solubility but reduce membrane penetration .
  • The thiophene group in the target compound could mimic aromatic interactions seen in active analogs like p-chlorophenyl derivatives in .

Physicochemical Properties

Table 2: Comparison of Physicochemical Data

Compound Name Melting Point (°C) Yield (%) Solubility (LogP)* Reference
Target Compound Not reported Not reported Predicted high (methylthio/thiophene)
1f () 198–200 70.7 Moderate (polar hydrazinyl group)
3b () Not reported 78.3 High (p-chlorophenyl)
FabK inhibitor () Not reported Not reported High (CF₃/imidazole)

*LogP estimated based on substituent contributions.

Key Observations :

  • High yields (>70%) are achievable for benzothiazole-urea derivatives via optimized protocols (e.g., reflux with isothiocyanates in ) .

Table 3: Antimicrobial and Enzyme-Inhibitory Profiles

Compound Name Target Enzyme/Pathogen Activity (IC₅₀/MIC) Reference
Target Compound Not reported Not reported
FabK inhibitors () C. difficile FabK IC₅₀ = 0.10–0.24 μM
3b () S. aureus MIC ≈ 1.56–6.25 μg/mL
1g () Not reported Anticancer (NMR-confirmed)

Key Observations :

  • Substituent positioning critically affects activity: Para-substituted aryl groups (e.g., p-chlorophenyl in ) show stronger antibacterial effects than ortho/meta analogs .
  • The urea linker in benzothiazole hybrids facilitates hydrogen bonding with enzyme active sites (e.g., FabK), as seen in .

Key Observations :

  • Efficiency : Reactions with aryl isothiocyanates () or morpholine () achieve high yields (>75%) under mild conditions .
  • Catalysis : Palladium-based catalysts (e.g., in ) enable precise functionalization of benzothiazole cores .

Biological Activity

1-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.

1. Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 4-(methylthio)benzo[d]thiazole-2-amine with thiophene-2-carbonyl isocyanate. The reaction is generally performed in organic solvents like dichloromethane or acetonitrile under reflux conditions. Purification is usually achieved through recrystallization or column chromatography .

2.1 Antimicrobial Activity

The compound has been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains. For instance, studies have reported that derivatives of benzothiazole exhibit notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.12 μg/mL .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

Compound NameTarget BacteriaMIC (μg/mL)
Compound AStaphylococcus aureus0.12
Compound BEnterococcus faecalis0.25
Compound CStreptococcus pyogenes0.15

2.2 Anticancer Activity

Research indicates that benzothiazole derivatives, including the target compound, possess anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, a related compound showed an IC50 value of 0.004 μM against T-cell proliferation, indicating potent anticancer activity .

The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cellular signaling pathways, which are crucial for cancer cell survival and proliferation.
  • Antiviral Properties : Some studies have suggested potential antiviral activity against viruses like Coxsackie A21, showcasing a broad spectrum of biological effects that extend beyond antibacterial and anticancer activities .

4. Conclusion

This compound represents a promising candidate in drug development due to its multifaceted biological activities, including antimicrobial and anticancer properties. Continued research into its mechanisms and potential therapeutic applications is warranted, particularly in the context of drug resistance in bacterial infections and cancer therapies.

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